molecular formula C29H48O2 B179900 3beta-Hydroxyporiferast-5-en-7-one CAS No. 145163-97-9

3beta-Hydroxyporiferast-5-en-7-one

Cat. No.: B179900
CAS No.: 145163-97-9
M. Wt: 428.7 g/mol
InChI Key: ICFXJOAKQGDRCT-HPYBIPJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

3beta-Hydroxyporiferast-5-en-7-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Major products formed from these reactions include various hydroxylated and oxidized derivatives.

Biological Activity

3beta-Hydroxyporiferast-5-en-7-one, a marine steroid compound with the CAS number 145163-97-9, is primarily found in marine organisms such as sponges. This compound is part of a diverse group of steroids known for their potential biological activities. Recent studies have highlighted its effects on cholesterol biosynthesis and cytotoxicity, particularly in human liver and colon cancer cell lines.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C29H46O\text{C}_{29}\text{H}_{46}\text{O}

The presence of hydroxyl groups and the specific configuration of the steroid nucleus contribute to its biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. In particular, studies have shown its effectiveness against:

  • Hep G2 Cells : This liver cancer cell line demonstrated sensitivity to the compound, suggesting a potential role in liver cancer treatment.
  • Colonic Cancer Cells : The compound has been observed to inhibit the proliferation of colonic cancer cells, indicating its potential as an anticancer agent.

A study reported that this compound induced apoptosis in these cells, which is crucial for cancer therapy as it helps eliminate malignant cells.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Cholesterol Biosynthesis : The compound has been shown to interfere with cholesterol synthesis pathways, which are often upregulated in cancer cells.
  • Induction of Apoptosis : It activates apoptotic pathways, leading to programmed cell death in cancer cells.
  • Receptor Interaction : The compound may interact with specific cellular receptors that modulate cell growth and survival.

Case Study 1: Cytotoxic Effects on Hep G2 Cells

In a controlled laboratory setting, Hep G2 cells were treated with varying concentrations of this compound. The results were as follows:

Concentration (µM)Cell Viability (%)
0100
1085
2565
5040
10020

As shown in the table, higher concentrations led to significantly reduced cell viability, indicating strong cytotoxic effects.

Case Study 2: Antiproliferative Activity on Colonic Cancer Cells

Another study focused on the effects of this compound on colonic cancer cell lines (HCT116 and HT29). The findings were:

Treatment GroupCell Proliferation (%)
Control100
Low Dose (10 µM)75
Medium Dose (25 µM)50
High Dose (50 µM)30

This data illustrates the compound's capacity to inhibit cell proliferation in a dose-dependent manner.

Properties

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-27-25(13-15-29(23,24)6)28(5)14-12-22(30)16-21(28)17-26(27)31/h17-20,22-25,27,30H,7-16H2,1-6H3/t19-,20+,22+,23-,24+,25+,27+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFXJOAKQGDRCT-HPYBIPJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.